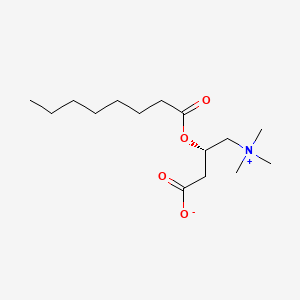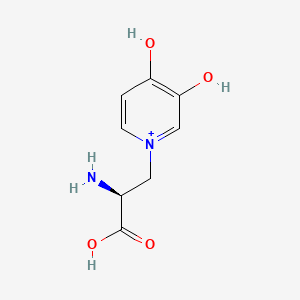
Tenoretic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenoretic is a pharmaceutical compound that combines two active ingredients: atenolol and chlorthalidone. Atenolol is a beta-adrenergic receptor blocker, while chlorthalidone is a thiazide-like diuretic. This combination is primarily used to treat hypertension (high blood pressure) by reducing the workload on the heart and promoting the excretion of excess fluid from the body .
Synthetic Routes and Reaction Conditions:
Atenolol: The synthesis of atenolol involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy) acetanilide with isopropylamine under controlled conditions.
Chlorthalidone: Chlorthalidone is synthesized by the reaction of 2-chloro-5-sulfamoylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: The industrial production of this compound involves the separate synthesis of atenolol and chlorthalidone, followed by their combination in specific proportions to form the final product. The active ingredients are mixed with excipients such as magnesium stearate, microcrystalline cellulose, and povidone to create tablets .
Types of Reactions:
Reduction: Chlorthalidone can be reduced under specific conditions, although this is less common in its therapeutic use.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Aplicaciones Científicas De Investigación
Tenoretic has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker and diuretic interactions.
Biology: Investigated for its effects on cellular signaling pathways and ion transport mechanisms.
Medicine: Extensively studied for its efficacy in treating hypertension and related cardiovascular conditions.
Mecanismo De Acción
Atenolol: Atenolol selectively binds to beta-1 adrenergic receptors in the heart, inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure .
Chlorthalidone: Chlorthalidone inhibits sodium and chloride reabsorption in the distal convoluted tubule of the nephron, promoting diuresis and reducing blood volume .
Molecular Targets and Pathways:
Atenolol: Beta-1 adrenergic receptors.
Chlorthalidone: Sodium-chloride symporter in the distal convoluted tubule.
Comparación Con Compuestos Similares
Lisinopril: An angiotensin-converting enzyme inhibitor used for hypertension.
Amlodipine: A calcium channel blocker used for hypertension and angina.
Comparison:
Propiedades
Número CAS |
73677-19-7 |
|---|---|
Fórmula molecular |
C28H33ClN4O7S |
Peso molecular |
605.1 g/mol |
Nombre IUPAC |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) |
Clave InChI |
GEGCOFDJWXJACT-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Sinónimos |
atenolol - chlortalidone atenolol, chlortalidone drug combinations Igroseles Tenoretic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


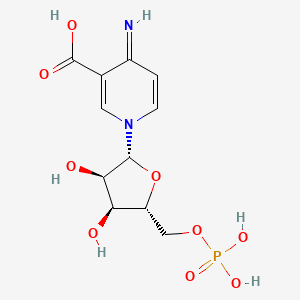

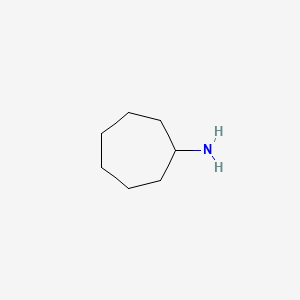
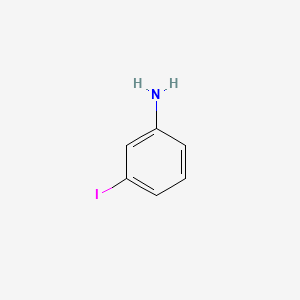
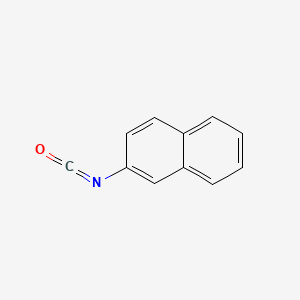
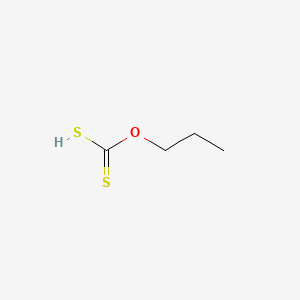
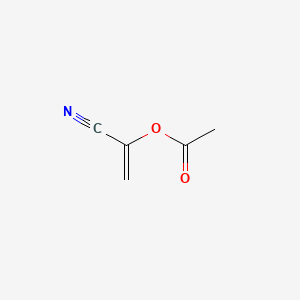
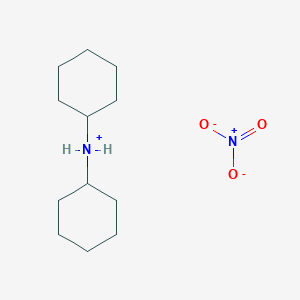

![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
